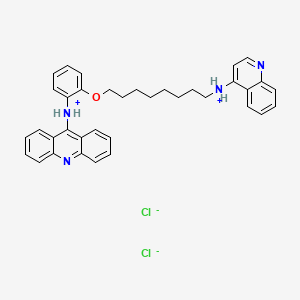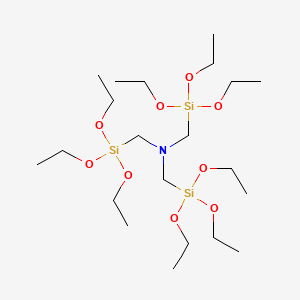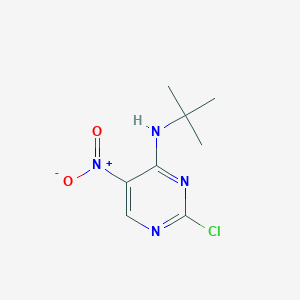
2,3-Dibromopropyl dimethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromopropyl dimethylphosphate is an organophosphorus compound with the molecular formula C5H11Br2O4P. It is known for its use as a flame retardant due to its ability to inhibit the combustion process. The compound is a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromopropyl dimethylphosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent like benzene or carbon tetrachloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then reacted with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride . The reaction mixture is then purified through distillation and other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromopropyl dimethylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as hydroxide ions for substitution reactions and water for hydrolysis. The reactions are typically carried out under mild to moderate temperature conditions to control the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of this compound include substituted phosphates and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dibromopropyl dimethylphosphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3-dibromopropyl dimethylphosphate as a flame retardant involves the inhibition of the combustion process. The compound decomposes at high temperatures to release bromine radicals, which interfere with the free radical chain reactions that sustain combustion . This results in the suppression of flame propagation and the reduction of heat release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-dibromopropyl dimethylphosphate include:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar properties and applications.
Bis(2,3-dibromopropyl) phosphate: A related compound with two brominated propyl groups and similar flame-retardant properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between flame retardancy and chemical stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
82682-96-0 |
|---|---|
Formule moléculaire |
C5H11Br2O4P |
Poids moléculaire |
325.92 g/mol |
Nom IUPAC |
2,3-dibromopropyl dimethyl phosphate |
InChI |
InChI=1S/C5H11Br2O4P/c1-9-12(8,10-2)11-4-5(7)3-6/h5H,3-4H2,1-2H3 |
Clé InChI |
LLXYHTKVLGMPBV-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)





![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)



